molecular formula C15H11BrN2OS B2730463 3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 883042-74-8

3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B2730463
CAS No.: 883042-74-8
M. Wt: 347.23
InChI Key: JZUASXQNZCDILO-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a quinazolinone core with a thioxo group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of 4-bromo-3-methylbenzoyl chloride with 2-aminobenzothiazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The resulting intermediate is then cyclized to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thioxo group can be oxidized to a sulfone or reduced to a thiol.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylphenyl derivatives: Compounds with similar phenyl ring substitutions.

    Quinazolinone derivatives: Compounds with variations in the quinazolinone core structure.

    Thioxoquinazolinones: Compounds with different substituents on the thioxo group.

Uniqueness

3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is unique due to the specific combination of the bromine atom, methyl group, and thioxo group, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Biological Activity

3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, with the CAS number 883042-74-8, is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activities of this specific compound, focusing on its pharmacological potential based on recent research findings.

  • Molecular Formula : C₁₅H₁₁BrN₂OS
  • Molecular Weight : 347.24 g/mol
  • Melting Point : 312–314 °C
  • CAS Number : 883042-74-8

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives of quinazolinones can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound this compound has been evaluated for its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL

These findings suggest a promising potential for this compound as an antibacterial agent in therapeutic applications .

Anti-inflammatory Activity

Quinazolinones have been reported to exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In experimental models, compounds similar to this compound showed significant reduction in inflammation markers. The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Anticancer Activity

The anticancer potential of quinazolinones has garnered attention due to their ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, studies have shown that derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are overexpressed in various cancers. The binding affinity and mechanism of action of these compounds indicate they may serve as effective agents against tumors expressing EGFR .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a series of quinazolinone derivatives exhibited varying degrees of antibacterial activity. The compound was particularly effective against S. aureus, with an MIC indicating strong potential for development into a therapeutic agent .
  • Inhibition of Tumor Growth : In vitro studies assessed the cytotoxic effects of quinazolinones on cancer cell lines. Results indicated that compounds similar to this compound significantly reduced cell viability in breast and lung cancer models, suggesting its utility in cancer therapy .

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c1-9-8-10(6-7-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUASXQNZCDILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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